Home > Products > Screening Compounds P5999 > N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide
N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide - 1396888-21-3

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide

Catalog Number: EVT-2966129
CAS Number: 1396888-21-3
Molecular Formula: C18H20N4O2
Molecular Weight: 324.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: This compound is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. [, ] It demonstrates good plasma exposure and sufficient blood-brain barrier penetration in rats for pharmacological evaluation. [] TP0439150 shows significant effects in rodent models of schizophrenia without undesirable central nervous system side effects. []
  • Relevance: While this compound shares the core piperidine ring and a pyridine carboxamide moiety with N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide, it incorporates a distinct substitution pattern and a trifluoromethyl group on the pyridine ring. This compound highlights the exploration of substituted piperidine-pyridine carboxamides for GlyT1 inhibition, suggesting a potential area of interest related to the target compound's biological activity. [, ]

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound serves as a structurally diverse back-up for TP0439150 and also acts as a potent and orally available GlyT1 inhibitor. [] It exhibits a favorable pharmacokinetic profile and effectively increases cerebrospinal fluid glycine concentrations in rats. []
  • Relevance: This compound, while structurally distinct from N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide, highlights the continued exploration of diverse scaffolds for GlyT1 inhibition. Although it replaces the piperidine ring with an imidazole and features a different substitution pattern, the presence of a substituted pyridine ring and carboxamide moiety, albeit with different connections, suggests potential exploration of related structural motifs in the context of the target compound. []

1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

  • Compound Description: L-372,662 is a potent oxytocin antagonist with good in vitro and in vivo activity. [] It exhibits excellent oral bioavailability, good aqueous solubility, and high selectivity for the human oxytocin receptor over the human arginine vasopressin receptors. []
  • Relevance: This compound, although structurally more complex, shares the piperidine ring system present in N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide. The incorporation of a pyridine N-oxide moiety, linked via a methylene bridge to the piperidine ring in L-372,662, showcases the exploration of different substituents and their effects on biological activity, particularly in the context of GPCR targeting, which could be relevant when considering potential applications of the target compound. []

5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-α]pyridine-8-carboxamide (CJ-033,466)

  • Compound Description: CJ-033,466 is a potent and selective 5-HT4 receptor partial agonist. [] It demonstrates superior selectivity for the 5-HT4 receptor compared to other 5-HT receptor subtypes and dopamine D2 receptors, making it a potential therapeutic agent for gastroparesis. []
  • Relevance: This compound, while structurally different from N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide, shares a common structural motif of a substituted piperidine ring linked to a heteroaromatic carboxamide. This suggests that modifications to the target compound, particularly incorporating a similar linker and exploring different heterocyclic cores like imidazopyridines, could be a strategy for modulating activity towards serotonin receptors, potentially leading to interesting pharmacological profiles. []

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

  • Compound Description: PF-03716556 is a potent and selective acid pump antagonist. [] It exhibits rapid onset of action and greater potency than other acid suppressants, making it a potential therapeutic agent for gastroesophageal reflux disease. []
  • Relevance: This compound, although structurally distinct from N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide, highlights the use of imidazopyridine carboxamides in medicinal chemistry. This structural similarity, despite the different substitution pattern and lack of a piperidine ring in PF-03716556, suggests that exploring the imidazopyridine core as a potential modification for the target compound might be of interest, especially considering the prevalence of this scaffold in various therapeutic areas. []

(E)-3-(4-(((1-(7H-pyrrolo[2,3‐d]pyrimidin‐4‐yl)piperidin‐4‐yl)amino)methyl)phenyl)-N-hydroxyacrylamide (B3)

  • Compound Description: B3 is a potent inhibitor of histone deacetylases (HDACs) 1, 2, 3, 6, and 8. [] It displays antiproliferative effects against several tumor cell lines and induces G0/G1‐phase arrest and apoptosis in cancer cells. []
  • Relevance: Although structurally distinct from N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide, B3 emphasizes the significance of substituted piperidine rings in medicinal chemistry, particularly in the development of HDAC inhibitors. While B3 incorporates a pyrrolopyrimidine core and a hydroxamic acid moiety, the presence of the piperidine ring, albeit with a different linker and substitution pattern, suggests potential avenues for exploring modifications of the target compound for HDAC inhibitory activity. []

4-(((2S,4S)-1-(4-Trifluoromethyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (36b)

  • Compound Description: Compound 36b exhibits high potency and selectivity for JAK1. [] It demonstrates good oral bioavailability and significantly reduces STAT3 phosphorylation in a mouse model of pulmonary fibrosis. []
  • Relevance: This compound, while structurally distinct from N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide, emphasizes the use of substituted piperidine rings in medicinal chemistry, particularly in the development of JAK1 inhibitors. The presence of the piperidine ring and pyrrole carboxamide moiety, albeit with different connections and substituents, suggests potential avenues for exploring modifications of the target compound for JAK1 inhibitory activity. []

S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

  • Compound Description: ADX47273 is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). [] It demonstrates preclinical antipsychotic-like and procognitive activities in rodent models. []
  • Relevance: This compound, although structurally different from N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide, highlights the significance of substituted piperidine rings in medicinal chemistry, particularly for targeting the central nervous system. While ADX47273 incorporates an oxadiazole ring and different substituents, its structural features, particularly the substituted piperidine ring, offer insights into potential modifications of the target compound for exploring activity at CNS targets. []

Properties

CAS Number

1396888-21-3

Product Name

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide

IUPAC Name

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide

Molecular Formula

C18H20N4O2

Molecular Weight

324.384

InChI

InChI=1S/C18H20N4O2/c23-17(16-3-1-2-8-20-16)21-13-14-6-11-22(12-7-14)18(24)15-4-9-19-10-5-15/h1-5,8-10,14H,6-7,11-13H2,(H,21,23)

InChI Key

KGFHKQQWUQZGEP-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.